molecular formula C16H23FN2O4S B2775793 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797640-70-0

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2775793
CAS No.: 1797640-70-0
M. Wt: 358.43
InChI Key: BOAFSTWFGCTSCS-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by:

  • A 3-fluorophenyl substituent on the methoxyethyl side chain, contributing to lipophilicity and electronic modulation.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-23-15(13-4-3-5-14(17)10-13)11-18-16(20)12-6-8-19(9-7-12)24(2,21)22/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFSTWFGCTSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction.

    Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using sulfonylation reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts, with major products varying based on the type of reaction and conditions employed.

Scientific Research Applications

The compound N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neuropharmacology. This article explores its applications, supported by case studies and detailed data.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit activity at dopamine receptors, particularly the D3 subtype. Dopamine D3 receptors are implicated in various neuropsychiatric disorders, making this compound a candidate for further study in conditions such as schizophrenia and Parkinson's disease.

  • Case Study : A study on related compounds demonstrated that selective D3 receptor antagonists could reduce symptoms associated with drug addiction, suggesting potential therapeutic pathways for this compound in addiction treatment .

Cancer Research

The compound's structure may allow it to act as an inhibitor of certain cancer-related pathways. Similar piperidine derivatives have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism.

  • Data Table: Inhibitory Potency of Related Compounds
Compound NameTarget EnzymeIC50 (µM)Reference
Compound AMTH10.5
Compound BMTH10.7
This compoundTBDTBDOngoing research

Pain Management

Piperidine derivatives have been explored for their analgesic properties. The unique functional groups in this compound could enhance its efficacy as a pain reliever.

  • Clinical Insights : Preliminary studies suggest that modifications to piperidine structures can lead to increased potency and selectivity for pain-related receptors, indicating potential for this compound to be developed into a therapeutic agent for chronic pain management .

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxyethyl and methylsulfonyl groups contribute to the compound’s overall stability and solubility. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized in Table 1.

Key Comparative Insights

Sulfonyl Group Variations
  • Methylsulfonyl vs. Aryl Sulfonyl () : The methylsulfonyl group in the target compound (vs. 3-fluorophenylsulfonyl in 4–9 or chloro/bromo analogs in 4–10/4–11) likely reduces steric bulk and increases metabolic stability due to its smaller size and resistance to oxidative metabolism .
Aromatic Substituent Impact
  • 3-Fluorophenyl vs. Halogenated/Bulky Groups : The 3-fluorophenyl group balances lipophilicity and electronic effects. In contrast, bulkier substituents (e.g., benzo[d]thiazol-2-ylphenyl in 4–9) may improve target affinity but reduce solubility .
  • Methoxyethyl vs. Hydrophobic Chains : The methoxyethyl side chain in the target compound (shared with 1-(2-methoxyethyl)piperidine-4-carboxamide in ) likely enhances aqueous solubility compared to naphthalenyl or phenylethyl groups in .

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20FN2O4S
  • Molecular Weight : 344.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing neurological functions and behaviors.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer lines such as breast and lung cancer.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems may provide neuroprotective benefits, warranting investigation for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
NeuroprotectiveModulation of neurotransmitter levels

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of piperidine, including compounds similar to this compound, showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. This suggests a potential role in inflammatory responses associated with cancer progression .

Case Study 2: Neuroprotection

Research indicated that compounds with similar structural motifs could enhance neuroprotective signaling pathways by modulating the expression of key proteins involved in neuronal survival. This opens avenues for exploring the compound's efficacy in models of neurodegeneration .

Q & A

Q. What are the key considerations for synthesizing N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide with optimal yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Stepwise assembly : Coupling the 3-fluorophenyl moiety to the methoxyethyl group via nucleophilic substitution or reductive amination.
  • Piperidine functionalization : Introducing the methylsulfonyl group at the 1-position using sulfonation reagents (e.g., methanesulfonyl chloride) under basic conditions (e.g., triethylamine) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures purity, with yields improved by iterative solvent screening (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation and confirms stereochemistry, critical for understanding biological interactions .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxyethyl, methylsulfonyl) and validates regiochemistry. ²D NMR (e.g., COSY, HSQC) clarifies coupling patterns .
  • Mass spectrometry (HRMS) : Confirms molecular formula and detects impurities via exact mass analysis .

Advanced Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on piperidine carboxamide’s hydrogen-bonding potential and fluorophenyl’s hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) to evaluate conformational flexibility of the methoxyethyl group .
  • Pharmacophore modeling : Maps essential features (e.g., sulfonamide as a hydrogen-bond acceptor) to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Structural analogs comparison : Analyze substituent effects (e.g., replacing 3-fluorophenyl with 2-fluorophenyl) to explain potency variations. For example, bulkier groups may hinder target binding .
  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions .

Q. What advanced pharmacological studies are recommended to evaluate therapeutic potential?

  • Methodological Answer :
  • In vitro profiling :
  • Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., proteases, kinases) using fluorogenic substrates .
  • Cytotoxicity screening : Use primary cells and cancer lines (e.g., MCF-7, A549) to assess selectivity .
  • In vivo models :
  • Pharmacokinetics (PK) : Evaluate oral bioavailability and half-life in rodents, focusing on piperidine’s metabolic stability .
  • Disease models : Test efficacy in xenograft tumors or inflammatory models (e.g., collagen-induced arthritis) .

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